molecular formula C25H33NO B1249636 Callyspongamide A

Callyspongamide A

Cat. No.: B1249636
M. Wt: 363.5 g/mol
InChI Key: SHXHAJNGQUTIEX-ARJAWSKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Callyspongamide A is a cytotoxic polyacetylenic amide first isolated from the Red Sea sponge Callyspongia fistularis . Its structure comprises a C17-polyacetylenic acid linked to phenethylamine via an amide bond, representing a novel class of secondary metabolites within the family Callyspongiidae . The compound’s absolute configuration and planar structure were elucidated using 1D/2D NMR (COSY, HOHAHA, HMQC, HMBC) and high-resolution mass spectrometry .

Its bioactivity is attributed to its polyacetylenic backbone, which enables interactions with cellular membranes or molecular targets involved in apoptosis and cell cycle regulation .

Properties

Molecular Formula

C25H33NO

Molecular Weight

363.5 g/mol

IUPAC Name

(Z)-N-(2-phenylethyl)heptadec-14-en-4,16-diynamide

InChI

InChI=1S/C25H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-25(27)26-23-22-24-19-16-15-17-20-24/h1,3-4,15-17,19-20H,5-12,18,21-23H2,(H,26,27)/b4-3-

InChI Key

SHXHAJNGQUTIEX-ARJAWSKDSA-N

Isomeric SMILES

C#C/C=C\CCCCCCCCC#CCCC(=O)NCCC1=CC=CC=C1

Canonical SMILES

C#CC=CCCCCCCCCC#CCCC(=O)NCCC1=CC=CC=C1

Synonyms

callyspongamide A

Origin of Product

United States

Chemical Reactions Analysis

Structural Elucidation

Callyspongamide A (C₁₉H₂₅NO₂) is an amide derivative of a C₁₇-polyacetylenic acid and phenethylamine. Key structural features include:

  • A conjugated polyacetylenic chain with alternating triple bonds.

  • An amide linkage connecting the polyacetylenic acid to a phenethylamine moiety.

  • Stereochemistry confirmed via 1D/2D NMR (COSY, HMQC, HMBC) and high-resolution mass spectrometry .

Table 1: Structural Data

PropertyValue/Description
Molecular FormulaC₁₉H₂₅NO₂
Molecular Weight299.41 g/mol
Key Functional GroupsPolyacetylenic chain, amide, phenethylamine
Spectroscopic Methods¹H NMR, ¹³C NMR, HRMS

Synthetic and Reactivity Insights

While direct synthetic pathways for this compound remain unreported, computational studies on analogous polyacetylenic systems suggest:

Biological Interactions

This compound demonstrates potent cytotoxicity via enzyme inhibition:

Table 2: Pharmacological Activity

Target EnzymeIC₅₀ ValueMechanism
Sterol O-acyltransferase 1 (SOAT1)0.78 ± 0.19 μMDisrupts cholesterol esterification
Sterol O-acyltransferase 2 (SOAT2)2.8 ± 0.72 μMInhibits lipid metabolism
  • Cytotoxicity : Exhibits selective activity against cancer cell lines (e.g., HCT-116 colon carcinoma) .

  • Structure-Activity Relationship (SAR) : The polyacetylenic chain and amide group are critical for binding to enzyme active sites .

Comparative Analysis

Table 3: this compound vs. Analogues

CompoundSourceKey DifferenceBioactivity
Callyspongamide BCallyspongia fistularisModified phenethylamine groupReduced SOAT1 inhibition
Disamide AMarine fungiShorter polyacetylenic chainWeaker cytotoxicity (IC₅₀ >5 μM)

Comparison with Similar Compounds

Callyspongenols A–C

  • Source : Callyspongia spp. (Red Sea sponges).
  • Structure : C22-polyacetylenic alcohols with terminal hydroxyl groups .
  • Key Difference : Lack the amide group and phenethylamine moiety present in Callyspongamide A.
  • Bioactivity : Cytotoxic against P388 murine leukemia cells, but IC50 values are less potent than Shellmycins (see Table 1) .

Siphonellamides A–E

  • Source : Marine sponge Siphonella siphonella (Red Sea).
  • Structure: Diacetylenic/monoacetylenic amides; Siphonellamide E is a fatty amide .
  • Key Similarity : Amide linkage similar to this compound.
  • Key Difference : Shorter polyacetylenic chains and absence of phenethylamine .

Shellmycins A–D

  • Source : Marine-derived Streptomyces sp. .
  • Structure : Tetrahydroanthra-γ-pyrone derivatives with stereoisomerism (e.g., Shellmycins 468 and 469) .
  • Key Difference: Anthraquinone core instead of a polyacetylenic chain.

Callyspongynic Acid (44)

  • Source : Callyspongia truncata.
  • Structure : Carboxylic acid with hydroxyl and conjugated double bonds .
  • Key Difference : Lacks the amide group and aromatic phenethylamine unit .

Functional and Bioactivity Comparison

Table 1: Cytotoxic Activity of this compound and Analogous Compounds

Compound Source Target Cell Lines IC50 (µM) Structural Highlights
This compound Callyspongia fistularis HeLa, MCF-7, A549 ~9.4–34.1* C17-polyacetylenic acid + phenethylamide
Siphonellamide A Siphonella siphonella HeLa, MCF-7 9.4–34.1 Diacetylenic amide
Siphonellamide E Siphonella siphonella HeLa 78.4 Fatty amide
Shellmycin A Streptomyces sp. A375, H1299, HepG2 0.69–26.3 Tetrahydroanthra-γ-pyrone
Bulbimidazole A Microbulbifer sp. P388 murine leukemia Micromolar range Alkoxy imidazole
Lamide E Marine sponge (unspecified) HeLa, MCF-7, A549 9.4–34.1 Indole fatty amide

Mechanisms of Action

  • This compound : Likely induces apoptosis via membrane disruption or interaction with intracellular targets (e.g., RXRα receptors), similar to ergostanes like Penicisteroids D–H .
  • Shellmycins: Act through anthraquinone-mediated DNA intercalation or topoisomerase inhibition .
  • Bulbimidazoles : Alkoxy imidazole moieties may interfere with nucleotide synthesis in leukemia cells .

Q & A

Basic Research Questions

Q. How is Callyspongamide A isolated from marine sponges, and what analytical techniques are used for its identification?

  • Methodological Answer : this compound is typically isolated via solvent extraction (e.g., chloroform fractionation) followed by chromatographic purification (e.g., column chromatography, HPLC). Structural elucidation employs spectroscopic tools such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), which provide data on molecular weight, functional groups, and stereochemistry. For example, the compound was isolated from Siphonella spp. using these methods, with NMR confirming its diacetylenic amide structure .

Q. What in vitro cytotoxicity data exist for this compound, and which cell lines have been tested?

  • Methodological Answer : Initial cytotoxicity screening uses cell viability assays (e.g., MTT or SRB) across cancer cell lines. This compound demonstrated moderate activity against HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung adenocarcinoma) cells, with IC₅₀ values reported in the micromolar range. Experimental protocols require standardized cell culture conditions, dose-response curves, and validation with positive controls (e.g., doxorubicin) .

Q. How should researchers design experiments to validate the bioactivity of this compound in preliminary studies?

  • Methodological Answer : Prioritize dose-dependent assays with replicates to ensure reproducibility. Include negative controls (untreated cells) and positive controls (known cytotoxic agents). Use multiple cell lines to assess selectivity. For example, Ki et al. (2020) tested Siphonellamide derivatives alongside this compound to compare potency and identify structural motifs linked to activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data for this compound across different studies?

  • Methodological Answer : Discrepancies may arise from variations in extraction methods, cell culture conditions, or assay protocols. To address this, replicate experiments using standardized guidelines (e.g., NIH/NCI protocols) and perform meta-analyses of published data. Cross-validate findings with orthogonal assays (e.g., apoptosis markers, caspase activation) to confirm mechanistic consistency .

Q. What strategies are recommended for elucidating the mechanism of action of this compound?

  • Methodological Answer : Combine transcriptomic (RNA sequencing) and proteomic (LC-MS/MS) profiling to identify dysregulated pathways. Functional assays (e.g., cell cycle analysis, mitochondrial membrane potential assays) can pinpoint targets. For example, related polyacetylene amides induce apoptosis via ROS generation, suggesting a similar pathway for this compound .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer : Synthesize analogs with modifications to the diacetylenic backbone or amide group. Test derivatives against cancer cell panels and compare IC₅₀ values. Molecular docking studies can predict interactions with putative targets (e.g., tubulin or kinases). Prioritize analogs with enhanced potency and reduced toxicity in primary cell models .

Q. What are the best practices for reporting spectral data and reproducibility in this compound research?

  • Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include raw spectral data (NMR shifts, MS spectra) in supplementary materials. For reproducibility, document solvent purity, instrument calibration, and cell line authentication. Reference existing studies (e.g., Ki et al., 2020) to align methodologies .

Q. How should researchers address variability in this compound’s cytotoxic effects due to marine sponge sourcing?

  • Methodological Answer : Conduct ecological metadata collection (e.g., sponge collection depth, seasonal variations) and chemical fingerprinting (LC-MS metabolomics) to correlate environmental factors with compound yield/activity. Use synthetic biology approaches (e.g., heterologous expression) to bypass natural sourcing limitations .

Methodological Considerations

  • Data Interpretation : Compare results with structurally related compounds (e.g., Siphonellamides A–C) to infer bioactivity trends. Discuss contradictions by analyzing experimental variables (e.g., cell passage number, assay duration) .
  • Ethical Reporting : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) and cite primary literature to avoid redundancy. Use tools like SciChat AI prompts to structure discussions and conclusions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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